![molecular formula C16H22N2O3 B5776456 ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)
ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MPAC and is a piperazine derivative that has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of MPAC is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. MPAC has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor growth and metastasis. MPAC has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain, which is important for memory and cognitive function.
Biochemical and Physiological Effects
MPAC has been shown to have various biochemical and physiological effects in the body. In cancer research, MPAC has been shown to inhibit tumor growth and metastasis through the inhibition of matrix metalloproteinases. In Alzheimer's disease research, MPAC has been shown to have neuroprotective effects and may be useful in slowing the progression of the disease. In depression research, MPAC has been shown to have antidepressant effects and may be useful in the treatment of depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPAC in lab experiments include its high yield and purity, as well as its potential applications in various fields of research. The limitations of using MPAC in lab experiments include the need for specialized equipment and expertise in organic chemistry, as well as the potential for toxicity and side effects.
Orientations Futures
There are many potential future directions for research involving MPAC. In cancer research, further studies are needed to determine the exact mechanism of action of MPAC and its potential applications in the treatment of various types of cancer. In Alzheimer's disease research, further studies are needed to determine the efficacy of MPAC in slowing the progression of the disease and improving cognitive function. In depression research, further studies are needed to determine the optimal dosage and duration of treatment with MPAC, as well as its potential applications in the treatment of other mood disorders.
Conclusion
In conclusion, MPAC is a promising chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. The synthesis of MPAC is relatively straightforward, and the compound has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. Further research is needed to determine the exact mechanism of action of MPAC and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of MPAC involves the reaction of 4-methylacetophenone with piperazine and ethyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield MPAC. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
MPAC has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, MPAC has shown promising results as an inhibitor of tumor growth and metastasis. In Alzheimer's disease research, MPAC has been shown to have neuroprotective effects and may be useful in slowing the progression of the disease. In depression research, MPAC has been shown to have antidepressant effects and may be useful in the treatment of depression.
Propriétés
IUPAC Name |
ethyl 4-[2-(4-methylphenyl)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-21-16(20)18-10-8-17(9-11-18)15(19)12-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXDWDAEDPXFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-methylphenyl)acetyl]piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

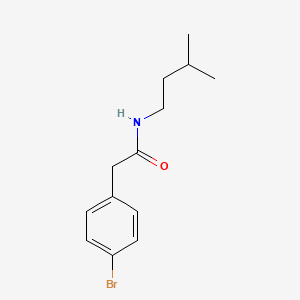
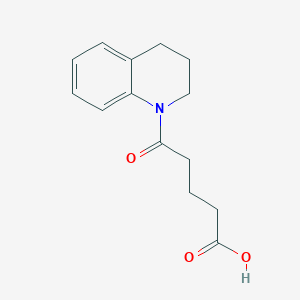
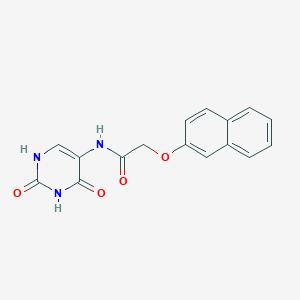
![N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5776416.png)
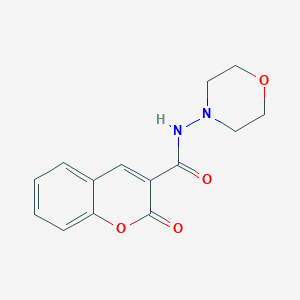
![N-(4-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5776420.png)
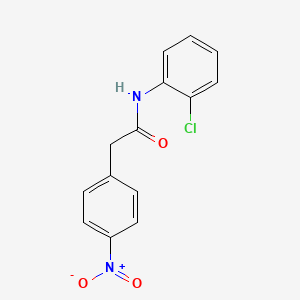
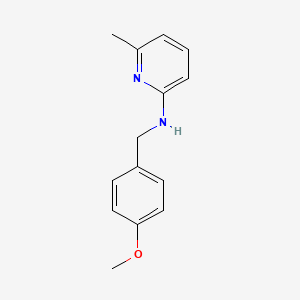
![methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5776440.png)
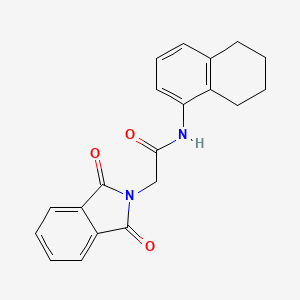
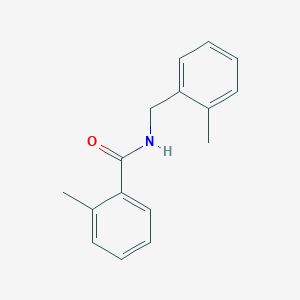
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)
![2-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5776475.png)
![2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)